molecular formula C9H11NO3 B1265961 Benzenepropanoic acid, alpha-(aminooxy)-, (S)- CAS No. 42990-62-5

Benzenepropanoic acid, alpha-(aminooxy)-, (S)-

Cat. No.: B1265961
CAS No.: 42990-62-5
M. Wt: 181.19 g/mol
InChI Key: CGVPQHIRIGIDLE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Advanced oxidation protein products undergo various chemical reactions, primarily involving oxidative modifications. These reactions include:

Common reagents used in these reactions include hypochlorous acid, chloramines, and other chlorinated oxidants. The major products formed from these reactions are dityrosine-containing and cross-linked protein products .

Comparison with Similar Compounds

Advanced oxidation protein products are structurally similar to advanced glycation end-products, another class of compounds formed through oxidative modifications . Both classes of compounds act as inflammatory mediators and promote oxidative stress. advanced oxidation protein products are unique in their formation through the reaction of chlorinated oxidants with plasma proteins .

Similar compounds include:

    Advanced Glycation End-Products: Formed through non-enzymatic glycation of proteins and lipids.

    Protein Carbonyls: Formed through the oxidation of protein side chains.

    Nitrotyrosine: Formed through the nitration of tyrosine residues in proteins.

Advanced oxidation protein products are unique in their ability to promote oxidative stress and inflammation through specific interactions with cellular receptors and signaling pathways .

Properties

IUPAC Name

3-(2-aminooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-13-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVPQHIRIGIDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962839
Record name 3-[2-(Aminooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42990-62-5
Record name alpha-Aminooxy-beta-phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042990625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Aminooxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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